Glycidyl dimethyldithiocarbamate
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Overview
Description
Oxiran-2-ylmethyl N,N-dimethylcarbamodithioate is a chemical compound with the molecular formula C₆H₁₁NOS₂ and a molecular weight of 177.288 g/mol . It is also known by other names such as dimethyldithiocarbamic acid glycidyl ester . This compound is characterized by the presence of an oxirane (epoxide) ring and a carbamodithioate group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-ylmethyl N,N-dimethylcarbamodithioate typically involves the reaction of dimethyldithiocarbamic acid with an epoxide, such as glycidol . The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the dithiocarbamate anion on the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for oxiran-2-ylmethyl N,N-dimethylcarbamodithioate are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl N,N-dimethylcarbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxiran-2-ylmethyl N,N-dimethylcarbamodithioate has several applications in scientific research, including:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl N,N-dimethylcarbamodithioate involves the interaction of its dithiocarbamate group with thiol groups in proteins or other biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The oxirane ring can also react with nucleophiles, leading to the formation of covalent bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
Glycidyl dimethyldithiocarbamate: Similar in structure but with different substituents on the oxirane ring.
Dimethyldithiocarbamic acid esters: A broader class of compounds with varying ester groups.
Properties
CAS No. |
63884-47-9 |
---|---|
Molecular Formula |
C6H11NOS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H11NOS2/c1-7(2)6(9)10-4-5-3-8-5/h5H,3-4H2,1-2H3 |
InChI Key |
YTYPOCZNMHMIIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCC1CO1 |
Origin of Product |
United States |
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